Lipophilicity (LogP) Differentiation: CAS 920019-65-4 Occupies an Intermediate Lipophilicity Window Between Parent Indazole-3-Carboxylic Acid and the Clinical Candidate Lonidamine
CAS 920019-65-4 exhibits a computed LogP of 2.51, which is approximately 1.2–1.8 log units lower than lonidamine (LogP 3.74–4.32) and 0.6 log units lower than 1-benzyl-1H-indazole-3-carboxylic acid (LogP 3.11), yet 1.25 log units higher than the parent indazole-3-carboxylic acid scaffold (LogP 1.26) [1]. This intermediate lipophilicity positions the compound closer to the optimal oral drug-likeness range (LogP 1–3), theoretically predicting improved aqueous solubility and reduced non-specific protein binding relative to the more lipophilic dichlorobenzyl and benzyl analogs.
| Evidence Dimension | Octanol-water partition coefficient (LogP; computed) |
|---|---|
| Target Compound Data | LogP = 2.51 (CAS 920019-65-4) |
| Comparator Or Baseline | Lonidamine (CAS 50264-69-2): LogP = 3.74–4.32; 1-Benzyl-1H-indazole-3-carboxylic acid (CAS 41354-03-4): LogP = 3.11; 1H-Indazole-3-carboxylic acid (CAS 4498-67-3): LogP = 1.26 |
| Quantified Difference | ΔLogP (target − lonidamine) ≈ −1.2 to −1.8; ΔLogP (target − 1-benzyl) ≈ −0.6; ΔLogP (target − parent) ≈ +1.25 |
| Conditions | Computed LogP values; source databases use standard algorithmic predictions (XLogP3 or ALogP) for neutral species |
Why This Matters
Intermediate lipophilicity predicts a more favorable balance between membrane permeability and aqueous solubility than lonidamine, potentially reducing the need for formulation excipients or enabling testing in aqueous assay media without high DMSO concentrations.
- [1] SIELC Technologies. Lonidamine (CAS 50264-69-2). LogP: 3.74. Available at: https://sielc.com/lonidamine View Source
